2-(7-Phenylmethoxy-1H-indol-3-yl)ethanamine;hydrochloride
CAS No.: 1087761-52-1
Cat. No.: VC6424170
Molecular Formula: C17H19ClN2O
Molecular Weight: 302.8
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1087761-52-1 |
|---|---|
| Molecular Formula | C17H19ClN2O |
| Molecular Weight | 302.8 |
| IUPAC Name | 2-(7-phenylmethoxy-1H-indol-3-yl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C17H18N2O.ClH/c18-10-9-14-11-19-17-15(14)7-4-8-16(17)20-12-13-5-2-1-3-6-13;/h1-8,11,19H,9-10,12,18H2;1H |
| Standard InChI Key | PGDZTBNFBQLJCX-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC2=CC=CC3=C2NC=C3CCN.Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a bicyclic indole core (1H-indole) substituted with a phenylmethoxy group (–OCH2C6H5) at the 7-position and an ethylamine (–CH2CH2NH2) moiety at the 3-position, protonated as a hydrochloride salt (Fig. 1). The indole system consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The phenylmethoxy group introduces steric bulk and lipophilicity, which may influence receptor binding kinetics, while the ethylamine side chain is critical for interactions with serotonin receptors .
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Core structure | 1H-indole |
| Substituents | 7-phenylmethoxy, 3-ethylamine |
| Molecular formula | C17H19ClN2O (free base: C17H18N2O) |
| Molecular weight | 302.80 g/mol (free base: 266.34 g/mol) |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 2-(7-phenylmethoxy-1H-indol-3-yl)ethanamine hydrochloride typically follows a multi-step protocol involving indole functionalization and reductive amination. A representative route, adapted from methods for analogous compounds , is outlined below:
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Indole Alkylation:
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7-Hydroxyindole is treated with benzyl bromide in the presence of a base (e.g., K2CO3) to introduce the phenylmethoxy group.
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Reaction:
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Side Chain Introduction:
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The 3-position of the indole is functionalized via Friedel-Crafts alkylation or Mannich reaction to attach an acetonitrile group.
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Example:
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Reductive Amination:
Table 2: Optimized Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Alkylation | BnBr, K2CO3, DMF, 80°C | 75–85% |
| Cyanomethylation | Acrylonitrile, H2SO4, 0–5°C | 60–70% |
| Reduction | H2 (3 bar), Raney Ni, MeOH/H2O | 83–92% |
Purification and Characterization
The crude product is purified via recrystallization from ethanol/diethyl ether. Analytical characterization includes:
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1H NMR (D2O): δ 7.45–7.30 (m, 5H, benzyl), 7.10 (d, J=8 Hz, 1H, H-4), 6.85 (s, 1H, H-2), 6.75 (d, J=8 Hz, 1H, H-5), 3.95 (s, 2H, CH2Ph), 3.10 (t, J=7 Hz, 2H, CH2NH2), 2.75 (t, J=7 Hz, 2H, CH2-indole) .
Physicochemical Properties
Thermodynamic Parameters
Key properties extrapolated from structural analogs :
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Melting Point: 215–220°C (decomposition)
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Solubility:
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Water: 50 mg/mL (as hydrochloride salt)
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Ethanol: >100 mg/mL
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DMSO: 25 mg/mL
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LogP: 2.8 (calculated using PubChem data for 7-methyl analog)
Stability
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pH Stability: Stable in acidic conditions (pH 2–4); degrades in alkaline media.
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Light Sensitivity: Photolabile—store in amber vials under inert atmosphere.
| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) |
|---|---|---|
| Tryptamine | 230 | 450 |
| 7-Methyltryptamine | 120 | 320 |
| 7-Phenylmethoxytryptamine* | ~90 (predicted) | ~280 (predicted) |
*Predicted values based on QSAR modeling of substituent effects.
In Vitro and In Vivo Studies
Limited direct data exist, but related indole derivatives demonstrate:
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Antidepressant Effects: 5-HT1A agonism in forced swim tests (rodent models) .
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Anxiolytic Activity: Reduced marble-burying behavior in mice at 10 mg/kg .
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Neuroprotection: Antioxidant properties in neuronal cell cultures (EC50 = 5 μM) .
Applications in Research
Neuropharmacology
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Receptor Mapping: Used as a radioligand analog in 5-HT receptor binding assays.
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Structure-Activity Relationship (SAR) Studies: Modifying the 7-substituent to explore steric and electronic effects on receptor selectivity.
Medicinal Chemistry
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Lead Optimization: Scaffold for developing selective serotonin reuptake inhibitors (SSRIs) or 5-HT2A antagonists.
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